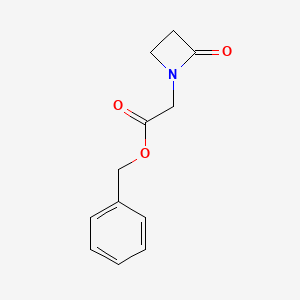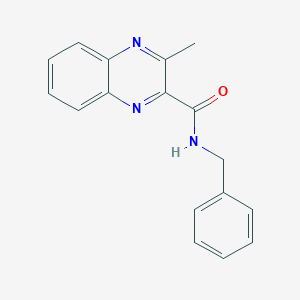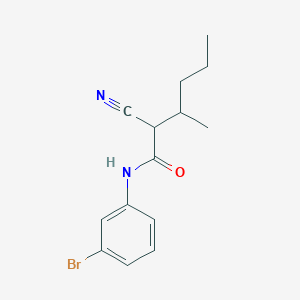
Benzyl (2-oxoazetidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-oxoazetidin-1-yl)acetate is a chemical compound that belongs to the class of β-lactams β-lactams are known for their four-membered lactam ring, which is a cyclic amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxoazetidin-1-yl)acetate can be achieved through several methods. One common approach involves the aldol condensation of 3-substituted propionaldehydes with the lithium enolate of ethyl or this compound . The reaction conditions can be optimized to increase the proportion of the desired diastereoisomer by thermodynamically controlled equilibration with 1,5-diazabicyclo [4.3.0]non-5-ene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar aldol condensation reactions. The process may be further optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (2-oxoazetidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Catalytic reduction can yield amino derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for benzylic bromination.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Brominated products at the benzylic position.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-oxoazetidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various β-lactam antibiotics and other bioactive molecules.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl (2-oxoazetidin-1-yl)acetate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Similar Compounds:
- Ethyl (2-oxoazetidin-1-yl)acetate
- Methyl (2-oxoazetidin-1-yl)acetate
- Benzyl (2-oxoazetidin-1-yl)propionate
Comparison: this compound is unique due to its specific benzyl ester group, which can influence its reactivity and biological activity. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Eigenschaften
| 114342-03-9 | |
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
benzyl 2-(2-oxoazetidin-1-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c14-11-6-7-13(11)8-12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
GLBORJLXZSTHCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1=O)CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)



